molecular formula C13H11N3O3 B2705559 2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 120275-62-9

2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2705559
CAS No.: 120275-62-9
M. Wt: 257.249
InChI Key: JAFATDRGTMWFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, with a pyridin-3-ylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of N-(pyridin-3-ylmethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed is 2-amino-N-(pyridin-3-ylmethyl)benzamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-nitro-N-(pyridin-3-ylmethyl)benzamide is used in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(pyridin-2-ylmethyl)benzamide
  • 2-nitro-N-(pyridin-4-ylmethyl)benzamide
  • 3-nitro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

2-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the position of the nitro group and the pyridin-3-ylmethyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications. The presence of the nitro group at the 2-position on the benzamide ring and the pyridin-3-ylmethyl substituent allows for specific interactions with biological targets, which may not be achievable with other similar compounds .

Properties

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFATDRGTMWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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